molecular formula C₄₀H₃₅N₃O₇ B1139894 Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside CAS No. 26511-50-2

Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside

Cat. No. B1139894
CAS RN: 26511-50-2
M. Wt: 669.72
InChI Key:
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Description

Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside, also known as MADGT, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to a class of molecules known as glycosyl azides, which are commonly used in the synthesis of glycoconjugates, such as glycoproteins and glycolipids. In

Scientific Research Applications

Synthesis and Structural Studies

  • Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside has been utilized in synthetic studies of nucleoside antibiotics. It plays a crucial role in the synthesis of complex carbohydrate structures, demonstrating its value in the field of organic synthesis and medicinal chemistry (Kotick, Klein, Watanabe, & Fox, 1969).

Chemical Synthesis and Modifications

  • The compound is a key intermediate in the chemical synthesis of various sugars and sugar derivatives. For instance, it has been used in the preparation of certain aminosaccharides, which are vital in the study of glycoscience (Lloyd, Evans, & Fielder, 1972).

Building Blocks for Novel Compounds

  • It serves as a building block for creating novel cyclodextrin-like compounds and disaccharide derivatives. These compounds have applications in drug design and the development of new therapeutic agents (Wang, Sakairi, & Kuzuhara, 1993).

Antibiotic Activity Synthesis

Heparin Fragments Synthesis

  • Its derivatives have been used in synthesizing heparin fragments, which are significant in medical research, particularly in understanding blood coagulation and developing anticoagulant therapies (Petitou et al., 1986).

Biochemical Analysis

Biochemical Properties

Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside plays a significant role in biochemical reactions due to its azido group, which can participate in click chemistry reactions. This compound interacts with various enzymes and proteins, particularly those involved in glycosylation processes. For instance, it can act as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to acceptor molecules. The interactions between this compound and these enzymes are crucial for the synthesis of complex carbohydrates and glycoconjugates .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying glycoproteins on the cell surface, which are essential for cell communication and signal transduction. Additionally, this compound can alter gene expression by influencing the glycosylation of transcription factors and other regulatory proteins. These changes can impact cellular metabolism, leading to alterations in energy production and utilization.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through its azido group. This group can form covalent bonds with alkyne-containing molecules in a reaction known as the Huisgen cycloaddition or click reaction. This reaction is highly specific and efficient, making it a powerful tool for labeling and tracking biomolecules in various biochemical assays. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures. Long-term studies have shown that its effects on cellular function can persist for several days, with gradual changes in gene expression and metabolic activity observed over time .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it can enhance cellular functions by promoting glycosylation and improving cell signaling. At high doses, it may exhibit toxic effects, such as inducing apoptosis or causing oxidative stress. These adverse effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It can be metabolized by glycosidases, which cleave the glycosidic bonds to release the azido group and other sugar moieties. This process can affect metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its solubility and affinity for different cellular components .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific organelles, such as the endoplasmic reticulum or Golgi apparatus, where it can participate in glycosylation and other biochemical processes. The localization of this compound is crucial for its activity and function within the cell .

properties

IUPAC Name

[(2S,5R)-5-azido-3-benzoyloxy-2-methoxy-6-(trityloxymethyl)oxan-4-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H35N3O7/c1-46-39-36(50-38(45)29-19-9-3-10-20-29)35(49-37(44)28-17-7-2-8-18-28)34(42-43-41)33(48-39)27-47-40(30-21-11-4-12-22-30,31-23-13-5-14-24-31)32-25-15-6-16-26-32/h2-26,33-36,39H,27H2,1H3/t33?,34-,35?,36?,39+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCBEOKIHHOARQ-QMKOAMETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N=[N+]=[N-])OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C(C([C@@H](C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N=[N+]=[N-])OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H35N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

669.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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